4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Overview
Description
4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol. This compound is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a hydroxyethyl group (-CH2CH2OH) attached to a benzamide core. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group (-NO2) at the 4-position, forming 4-chloro-2-nitroaniline.
Reduction: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group (-NH2), yielding 4-chloro-2-aminobenzamide.
Esterification: The amino group in 4-chloro-2-aminobenzamide is then reacted with ethylene glycol (2-hydroxyethyl) to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitro group (-NO2).
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the original amine.
Substitution: Substitution reactions can yield various derivatives, such as hydroxylated or alkylated products.
Scientific Research Applications
4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4-chloro-N-(2-hydroxyethyl)-2-nitroaniline
4-chloro-N-(2-hydroxyethyl)benzamide
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide nitroso derivative
This compound nitro derivative
Properties
IUPAC Name |
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMAFTVHUIAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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